molecular formula C7H6ClN3 B12985436 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile

Cat. No.: B12985436
M. Wt: 167.59 g/mol
InChI Key: VJUONABRAWKSNM-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile is a heterocyclic compound that contains both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile is unique due to the presence of the chlorine atom and the nitrile group, which confer specific chemical reactivity and potential biological activity. These features distinguish it from other pyrrolopyrazole derivatives and make it a valuable compound for various applications .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile

InChI

InChI=1S/C7H6ClN3/c8-7-5(4-9)6-2-1-3-11(6)10-7/h1-3H2

InChI Key

VJUONABRAWKSNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)Cl)C#N

Origin of Product

United States

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